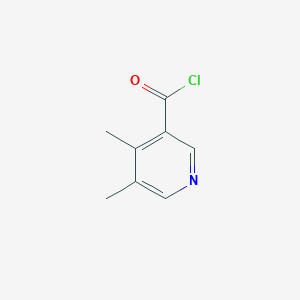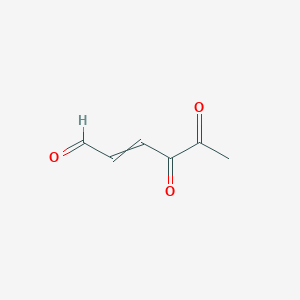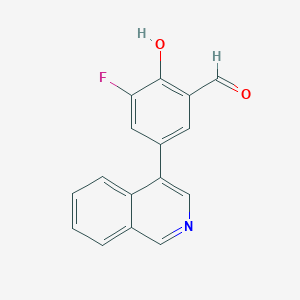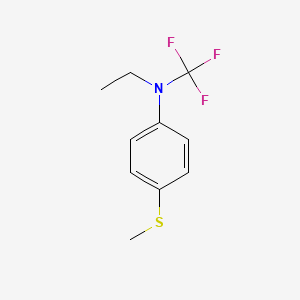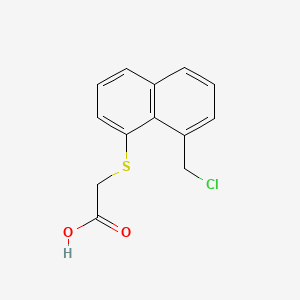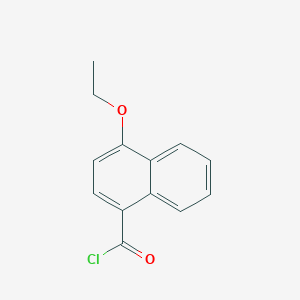
4-Ethoxynaphthalene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxynaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₃H₁₁ClO₂. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 4-position and a carbonyl chloride group at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethoxynaphthalene-1-carbonyl chloride can be synthesized through the reaction of 4-ethoxynaphthalene-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride by the action of thionyl chloride. The reaction can be represented as follows:
C₁₃H₁₁ClO₃+SOCl₂→C₁₃H₁₁ClO₂+SO₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-Ethoxynaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds, leading to the formation of ketones.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the acylation process.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ketones: Formed through Friedel-Crafts acylation with aromatic compounds.
科学的研究の応用
4-Ethoxynaphthalene-1-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly in the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of functional materials, such as polymers and advanced coatings.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 4-ethoxynaphthalene-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. In nucleophilic acyl substitution reactions, the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new acyl compound. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
4-Methoxynaphthalene-1-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloronaphthalene-1-carbonyl chloride: Contains a chlorine atom at the 4-position instead of an ethoxy group.
4-Bromonaphthalene-1-carbonyl chloride: Contains a bromine atom at the 4-position instead of an ethoxy group.
Uniqueness
4-Ethoxynaphthalene-1-carbonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. The ethoxy group can also participate in additional chemical reactions, providing versatility in synthetic applications.
特性
CAS番号 |
824430-42-4 |
|---|---|
分子式 |
C13H11ClO2 |
分子量 |
234.68 g/mol |
IUPAC名 |
4-ethoxynaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChIキー |
OHMSYGKSTBKFJP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




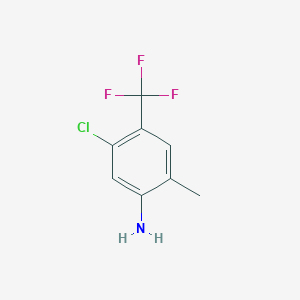
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)
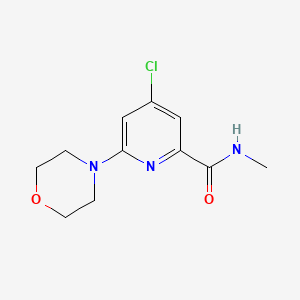


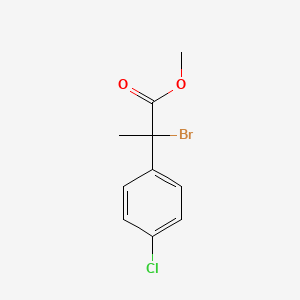
![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
